molecular formula C8H9Cl2N B12963628 2,5-Dichloro-3,4-dimethylaniline

2,5-Dichloro-3,4-dimethylaniline

Cat. No.: B12963628
M. Wt: 190.07 g/mol
InChI Key: MRDOLSVLOGGRAE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-dimethylaniline is an organic compound belonging to the class of chlorinated anilines. It is characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dimethylaniline typically involves the chlorination of 3,4-dimethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Nitro, sulfonic, and other substituted derivatives.

Scientific Research Applications

2,5-Dichloro-3,4-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,4-dimethylaniline involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s chlorinated structure allows it to participate in halogen bonding, influencing its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 3,4-Dichloroaniline
  • 2,6-Dichloroaniline

Comparison: 2,5-Dichloro-3,4-dimethylaniline is unique due to the specific positioning of its chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to other dichloroanilines, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2,5-dichloro-3,4-dimethylaniline

InChI

InChI=1S/C8H9Cl2N/c1-4-5(2)8(10)7(11)3-6(4)9/h3H,11H2,1-2H3

InChI Key

MRDOLSVLOGGRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)Cl)N)Cl

Origin of Product

United States

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